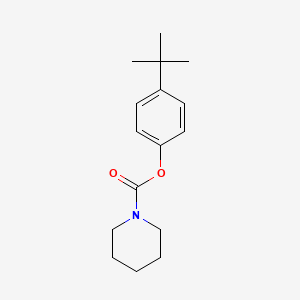

4-tert-butylphenyl piperidine-1-carboxylate

Description

Properties

IUPAC Name |

(4-tert-butylphenyl) piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO2/c1-16(2,3)13-7-9-14(10-8-13)19-15(18)17-11-5-4-6-12-17/h7-10H,4-6,11-12H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXPPGXNQBIWJMN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)OC(=O)N2CCCCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-tert-butylphenyl piperidine-1-carboxylate typically involves the esterification of 4-phenylpiperidine-1-carboxylic acid with tert-butyl alcohol. The reaction is usually catalyzed by an acid such as sulfuric acid or a base like sodium hydroxide. The reaction conditions often include refluxing the mixture to ensure complete esterification .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity. The use of automated systems also reduces the risk of human error and increases efficiency .

Chemical Reactions Analysis

Types of Reactions

4-tert-butylphenyl piperidine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert it into alcohols or amines.

Substitution: It can undergo nucleophilic substitution reactions, where the tert-butyl group can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Nucleophiles such as amines and alcohols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with KMnO4 can yield carboxylic acids, while reduction with LiAlH4 can produce alcohols .

Scientific Research Applications

4-tert-butylphenyl piperidine-1-carboxylate has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules.

Biology: This compound is used in the development of biochemical assays and as a probe in molecular biology studies.

Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, including potential drugs for neurological disorders.

Mechanism of Action

The mechanism of action of 4-tert-butylphenyl piperidine-1-carboxylate involves its interaction with specific molecular targets. In biological systems, it can act as an inhibitor or activator of enzymes, depending on its structure and functional groups. The pathways involved may include signal transduction, metabolic processes, and gene expression regulation .

Comparison with Similar Compounds

Key Observations :

- Aryl vs.

- Electron-Donating vs. Withdrawing Groups : Methoxyphenyl derivatives () exhibit increased electron density, which may influence reactivity in cross-coupling reactions, whereas fluorinated benzoyl groups () could enhance metabolic stability in drug design .

- Steric Effects : The tert-butyl group in all compounds confers steric hindrance, likely slowing hydrolysis of the carboxylate ester compared to smaller alkyl groups .

Physicochemical Properties

Notable Trends:

Biological Activity

4-tert-butylphenyl piperidine-1-carboxylate is a compound with significant biological activity, particularly in the fields of medicinal chemistry and biochemistry. This article explores its biological properties, mechanisms of action, and potential applications based on diverse sources.

Chemical Structure and Properties

- Molecular Formula : C₁₆H₂₃NO₂

- IUPAC Name : 1-Piperidinecarboxylic acid, 4-phenyl-, 1,1-dimethylethyl ester

- CAS Number : 694472-69-0

This compound features a piperidine ring substituted with a tert-butyl group and a phenyl group, which contributes to its unique biological properties.

Target Pathways

This compound is primarily known for its role in the development of proteolysis targeting chimeras (PROTACs) . PROTACs are innovative therapeutic agents designed to selectively degrade target proteins via the ubiquitin-proteasome pathway, which is crucial for regulating protein levels in cells. The compound acts as a semi-flexible linker that connects the ligand to an E3 ligase, facilitating the ubiquitination and subsequent degradation of specific proteins.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of piperidine derivatives, including this compound. It has been shown to exhibit activity against various bacterial strains:

| Microorganism | Minimum Inhibitory Concentration (MIC) (mg/mL) |

|---|---|

| Staphylococcus aureus | 0.0039 - 0.025 |

| Escherichia coli | 0.0039 - 0.025 |

| Candida albicans | 3.125 - 100 |

These findings suggest that this compound could be further explored for its potential as an antibacterial and antifungal agent .

Case Studies

Several case studies have been conducted to evaluate the efficacy of related piperidine compounds:

- Study on Antibacterial Activity :

- Development of PROTACs :

Medicinal Chemistry

The compound serves as an intermediate in synthesizing various pharmaceutical agents targeting neurological disorders and other diseases. Its role in PROTAC technology positions it as a promising tool in drug discovery aimed at precision medicine.

Industrial Usage

In addition to its pharmaceutical applications, this compound is employed in producing specialty chemicals and agrochemicals, showcasing its versatility beyond medicinal uses .

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing 4-tert-butylphenyl piperidine-1-carboxylate?

The synthesis of this compound typically involves multi-step reactions, including protection/deprotection strategies and coupling agents. For example:

- Boc-protection : The tert-butyloxycarbonyl (Boc) group is introduced to stabilize the piperidine ring during synthesis. Reaction conditions often require anhydrous solvents (e.g., dichloromethane) and catalysts like DMAP (4-dimethylaminopyridine) .

- Coupling reactions : Amide or ester bond formation may use reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) under controlled pH (6–7) and temperatures (0–25°C) to minimize side products .

- Purification : Column chromatography or recrystallization is employed to achieve >95% purity, verified by HPLC .

Q. Which analytical techniques are most effective for characterizing purity and structural conformation?

Key methods include:

- NMR spectroscopy : 1H and 13C NMR confirm the presence of the tert-butyl group (δ ~1.4 ppm for protons) and piperidine ring conformation .

- Mass spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]+ at m/z 276.37 for C16H21NO2) .

- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) monitors purity, especially for detecting residual solvents or by-products .

Q. How should researchers handle and store this compound to ensure stability?

- Storage : Keep in amber glass bottles at –20°C under inert gas (argon/nitrogen) to prevent hydrolysis of the ester group .

- Safety : Use PPE (gloves, lab coat) and work in a fume hood. The compound may release toxic fumes upon decomposition (e.g., NOx or CO) .

Advanced Research Questions

Q. How does stereochemistry at the piperidine ring influence biological activity?

The spatial arrangement of substituents (e.g., tert-butyl vs. hydroxyl groups) affects receptor binding. For example:

- Enantioselectivity : (R)-configured analogs show higher affinity for neurological targets (e.g., serotonin receptors) compared to (S)-isomers, as demonstrated by radioligand binding assays (Ki < 100 nM) .

- Conformational analysis : X-ray crystallography or molecular docking reveals that bulky tert-butyl groups restrict piperidine ring flexibility, enhancing selectivity for hydrophobic binding pockets .

Q. What experimental strategies resolve contradictions in reported toxicity data?

Discrepancies in toxicity profiles (e.g., LD50 values) may arise from impurities or assay variability. To address this:

Q. How can researchers design interaction studies to evaluate pharmacological potential?

Methodological approaches include:

- Surface plasmon resonance (SPR) : Quantify binding kinetics (ka/kd) to targets like G-protein-coupled receptors .

- Metabolic stability assays : Incubate with liver microsomes to assess CYP-mediated degradation (t1/2 > 60 min suggests favorable pharmacokinetics) .

- Mutagenicity screening : Ames test with TA98 and TA100 strains to rule out genotoxicity .

Methodological Considerations

Q. What protocols optimize yield in large-scale synthesis?

- Continuous flow chemistry : Reduces reaction time and improves reproducibility by maintaining precise temperature (±2°C) and reagent stoichiometry .

- Green chemistry : Replace dichloromethane with cyclopentyl methyl ether (CPME) to enhance sustainability without compromising yield .

Q. How do electronic effects of substituents (e.g., fluorine) modulate reactivity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.